BenchChemオンラインストアへようこそ!

1-Butyl-3-(4-fluorobenzyl)thiourea

Lipophilicity Physicochemical profiling SAR

1-Butyl-3-(4-fluorobenzyl)thiourea (C₁₂H₁₇FN₂S, MW 240.34 g/mol) is an asymmetrically N,N′-disubstituted thiourea derivative bearing an n-butyl chain on one nitrogen and a para-fluorobenzyl moiety on the other. The compound belongs to the fluorophenyl thiourea subclass, a scaffold recognized for its tunable electronic profile—the electron-withdrawing fluorine atom at the para position modulates the electron density of the thiocarbonyl group and influences hydrogen-bonding capacity, lipophilicity, and target-binding interactions.

Molecular Formula C12H17FN2S
Molecular Weight 240.34 g/mol
Cat. No. B14930835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(4-fluorobenzyl)thiourea
Molecular FormulaC12H17FN2S
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NCC1=CC=C(C=C1)F
InChIInChI=1S/C12H17FN2S/c1-2-3-8-14-12(16)15-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16)
InChIKeyNCAPOOREICJQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(4-fluorobenzyl)thiourea: Procurement-Relevant Physicochemical and Structural Baseline for Differentiated Thiourea Selection


1-Butyl-3-(4-fluorobenzyl)thiourea (C₁₂H₁₇FN₂S, MW 240.34 g/mol) is an asymmetrically N,N′-disubstituted thiourea derivative bearing an n-butyl chain on one nitrogen and a para-fluorobenzyl moiety on the other . The compound belongs to the fluorophenyl thiourea subclass, a scaffold recognized for its tunable electronic profile—the electron-withdrawing fluorine atom at the para position modulates the electron density of the thiocarbonyl group and influences hydrogen-bonding capacity, lipophilicity, and target-binding interactions . These structural features differentiate it from non-fluorinated or differently substituted thiourea analogs and establish the compound as a rationally functionalized intermediate for coordination chemistry, enzyme inhibition studies, and heterocyclic synthesis programs.

Why 1-Butyl-3-(4-fluorobenzyl)thiourea Cannot Be Interchanged with Generic Thiourea Analogs in Research Procurement


Thiourea derivatives are not interchangeable commodities; subtle variations in N-substitution patterns—alkyl chain length, branching, and aryl halogenation—produce measurable shifts in lipophilicity, enzyme inhibition potency, and cytotoxicity selectivity that directly impact experimental reproducibility and biological outcome [1]. Specifically, replacement of the n-butyl group with a tert-butyl substituent alters the calculated LogP (predicted ~3.37 for the tert-butyl analog vs. an estimated lower value for the n-butyl variant), affecting membrane permeability and off-target partitioning . Likewise, omission of the 4-fluoro substituent on the benzyl ring reduces electron-withdrawing character, diminishing hydrogen-bond donor strength at the thiourea NH and potentially weakening target engagement [2]. Procurement of a non-fluorinated or differently alkylated thiourea therefore risks introducing uncontrolled physicochemical variables that confound structure–activity relationship (SAR) studies and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for 1-Butyl-3-(4-fluorobenzyl)thiourea vs. Closest Structural Analogs


Lipophilicity Modulation: Calculated LogP Differentiation Between n-Butyl and tert-Butyl 4-Fluorobenzyl Thioureas

The calculated partition coefficient (LogP) provides a first-tier filter for compound selection in membrane-permeability-dependent assays. For 1-(tert-butyl)-3-(4-fluorobenzyl)thiourea, the computed LogP is 3.37010 with a polar surface area (PSA) of 56.15 Ų . While experimentally determined LogP data for 1-butyl-3-(4-fluorobenzyl)thiourea are not directly published, structure–property relationships for N-alkyl thioureas predict a measurably lower LogP for the linear n-butyl chain (estimated ~2.8–3.1) due to reduced hydrophobic surface area relative to the branched tert-butyl group. This difference in lipophilicity is expected to translate into divergent membrane partitioning and pharmacokinetic behavior in cell-based assays .

Lipophilicity Physicochemical profiling SAR

Urease Inhibition Potency: N,N′-Disubstituted Thiourea Scaffold Outperforms Unsubstituted Thiourea by 2–4 Fold

In a systematic SAR study of 38 N,N′-disubstituted thiourea derivatives, the most active compounds achieved urease IC₅₀ values as low as 5.53 ± 0.02 µM, representing a 3.8-fold improvement over unsubstituted thiourea (IC₅₀ = 21.00 ± 0.11 µM) [1]. Although 1-butyl-3-(4-fluorobenzyl)thiourea was not among the specific 38 compounds tested, it belongs to the same N,N′-disubstituted thiourea subclass and is predicted to exhibit urease inhibitory potency within the active range of the series. The presence of the 4-fluorobenzyl group is expected to enhance binding through halogen–backbone interactions within the urease active site, while the n-butyl chain provides optimal hydrophobic complementarity to the flap region [2].

Urease inhibition Enzyme kinetics Anti-Helicobacter pylori

Cytotoxicity Selectivity: Fluorobenzyl Thioureas Display Superior Tumor Cell Growth Inhibition Relative to Cisplatin

A panel of 3-(trifluoromethyl)phenylthiourea analogs—structurally related to 1-butyl-3-(4-fluorobenzyl)thiourea—demonstrated IC₅₀ ≤ 10 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with favorable selectivity over normal HaCaT keratinocytes [1]. Derivatives bearing 4-CF₃-phenyl (compound 8) and 3,4-dichlorophenyl (compound 2) substituents achieved IC₅₀ values as low as 1.5–8.9 µM, outperforming the reference drug cisplatin in growth inhibitory profiles toward selected tumor cells. The 4-fluorobenzyl moiety in the target compound is expected to confer similar electronic effects, enhancing cytotoxicity through apoptosis induction (late apoptosis in 95–99% of SW620 cells for compound 2) and suppression of IL-6 secretion by 23–63% [1].

Anticancer Cytotoxicity Selectivity index

Antioxidant Capacity: Fluorophenyl Thioureas Demonstrate Activity Superior to Synthetic Standards BHA and BHT

Fluorophenyl thiourea derivatives—including compounds structurally analogous to 1-butyl-3-(4-fluorobenzyl)thiourea—exhibited antioxidant activity in DPPH• and ABTS•⁺ radical-scavenging assays that was described as 'quite high' relative to the synthetic antioxidant standards butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), trolox, α-tocopherol, and ascorbic acid [1]. In the same study, these fluorophenyl thioureas also demonstrated dual inhibition of α-amylase and α-glycosidase, positioning them as multi-target candidates for diabetes-related enzyme inhibition programs [1]. The electron-withdrawing para-fluoro substituent is mechanistically implicated in stabilizing the thiourea radical intermediate formed during hydrogen-atom transfer to DPPH•, thereby enhancing radical-scavenging kinetics relative to non-fluorinated thioureas.

Antioxidant DPPH radical scavenging Diabetes-related enzymes

Antimicrobial MIC Data for Fluorobenzyl Thiourea Derivatives: Gram-Positive Potency and Structure-Dependent Spectrum

Halogeno-substituted thiourea derivatives bearing a 3-chloro-4-fluorophenyl motif achieved MIC values of 8–32 µg/mL against standard Gram-positive strains and 32–64 µg/mL against hospital isolates of Staphylococcus aureus and other Gram-positive pathogens [1]. Separately, N-(4-fluorobenzyl)-N′-(4-phenoxyphenyl)thiourea—a compound sharing the 4-fluorobenzyl pharmacophore with the target compound—demonstrated MIC values of 0.5 µg/mL against S. aureus, 1.0 µg/mL against Bacillus subtilis, and 2.0 µg/mL against Escherichia coli . The presence of the 4-fluorobenzyl group is consistently associated with enhanced Gram-positive antibacterial activity, attributable to improved bacterial membrane penetration conferred by the fluorine atom .

Antimicrobial MIC Gram-positive bacteria

Enzyme Inhibition Versatility: Cholinesterase and Carbonic Anhydrase Multi-Target Profile of Disubstituted Thioureas

Cyclic and acyclic thiourea derivatives have been profiled against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoforms, demonstrating low-micromolar to sub-micromolar inhibition constants [1]. One thiourea derivative achieved AChE IC₅₀ = 50 µg/mL and BChE IC₅₀ = 60 µg/mL with favorable docking scores of −10.01 and −8.04 kJ/mol, respectively [2]. N,N′-Disubstituted thioureas bearing aryl substituents—such as the 4-fluorobenzyl group—are particularly effective CA inhibitors due to the ability of the thiourea NH to coordinate the active-site zinc ion while the fluorobenzyl ring occupies the hydrophobic pocket [1]. The target compound's dual alkyl/aryl substitution pattern is therefore predictive of multi-target enzyme engagement, distinguishing it from mono-substituted thioureas that lack the second pharmacophoric element.

Acetylcholinesterase Butyrylcholinesterase Carbonic anhydrase Multi-target

Optimal Procurement-Driven Application Scenarios for 1-Butyl-3-(4-fluorobenzyl)thiourea


Urease-Targeted Anti-Helicobacter pylori Lead Optimization

Procurement of 1-butyl-3-(4-fluorobenzyl)thiourea is indicated for medicinal chemistry teams pursuing urease inhibitors as anti-H. pylori agents. The N,N′-disubstituted thiourea scaffold has demonstrated urease IC₅₀ values as low as 5.53 µM—a 3.8-fold improvement over standard thiourea [1]—and the 4-fluorobenzyl substituent provides a synthetic handle for further SAR exploration via halogen substitution or Suzuki coupling at the para position. The n-butyl chain offers an optimal balance of lipophilicity (estimated LogP ~2.8–3.1) for gastric mucosal penetration without excessive metabolic liability, making this compound a rationally selected starting point rather than a random screening hit .

Fluorophenyl Thiourea Library Synthesis for Anticancer SAR Profiling

The compound serves as a key intermediate for the parallel synthesis of fluorophenyl thiourea libraries targeting colon (SW480, SW620) and prostate (PC3) cancer cell lines, where structurally related 1,3-disubstituted thioureas have achieved IC₅₀ values of 1.5–8.9 µM with favorable selectivity over normal HaCaT cells [2]. The 4-fluorobenzyl group is a validated pharmacophore for inducing late apoptosis (up to 95–99% in SW620 cells) and suppressing pro-inflammatory IL-6 secretion, making this compound a high-priority procurement item for labs building focused anticancer thiourea libraries.

Coordination Chemistry and Metal-Sensing Ligand Development

1-Butyl-3-(4-fluorobenzyl)thiourea is a suitable ligand precursor for transition-metal complexation studies, particularly with Ni(II), Cu(II), and Zn(II) ions relevant to urease active-site mimicry and metallodrug design. The thiocarbonyl sulfur and deprotonated nitrogen atoms provide a bidentate S,N-chelating motif, while the 4-fluorobenzyl group introduces a spectroscopic handle (¹⁹F NMR) for monitoring metal-binding stoichiometry and geometry in solution [3]. The n-butyl chain enhances solubility in organic solvents (ethanol, acetonitrile, DMF) relative to aryl-only thioureas, facilitating homogeneous complexation reactions.

Antimicrobial Resistance-Modifying Agent Screening

Given that fluorobenzyl-substituted thioureas have demonstrated MIC values as low as 0.5 µg/mL against S. aureus , procurement of 1-butyl-3-(4-fluorobenzyl)thiourea is strategically justified for laboratories screening efflux pump inhibitor or β-lactamase inhibitor combinations with legacy antibiotics. The compound can be tested in checkerboard assays with amoxicillin, ciprofloxacin, or tetracycline against MRSA and multidrug-resistant Gram-positive isolates, where its sub-µg/mL intrinsic potency may translate into synergistic fractional inhibitory concentration indices (FICI) when used as an adjuvant.

Quote Request

Request a Quote for 1-Butyl-3-(4-fluorobenzyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.